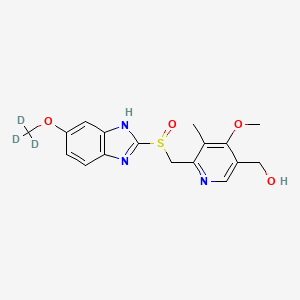

5-Hydroxyomeprazole D3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZHQFXXAAIBKE-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of 5-Hydroxyomeprazole D3

Introduction: The Significance of 5-Hydroxyomeprazole and its Deuterated Analog

Omeprazole, a widely prescribed proton pump inhibitor, effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Its therapeutic efficacy is, however, subject to inter-individual variability, largely due to its extensive metabolism in the liver. The primary metabolic pathway involves hydroxylation of the pyridine ring's 5-methyl group to form 5-hydroxyomeprazole, a reaction predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[3][4] This metabolite, while pharmacologically inactive, is a crucial biomarker for assessing an individual's CYP2C19 metabolic phenotype.[3]

To accurately quantify omeprazole and its metabolites in biological matrices for pharmacokinetic (PK) and drug metabolism studies, stable isotope-labeled internal standards are indispensable.[5][6] 5-Hydroxyomeprazole D3 is the deuterium-labeled analog of 5-hydroxyomeprazole, designed for this purpose.[5][7] The incorporation of deuterium atoms provides a distinct mass signature for detection by mass spectrometry, enabling precise quantification without interfering with the chromatographic behavior of the analyte.[7] This guide provides a comprehensive, in-depth technical overview of a plausible and scientifically grounded synthetic pathway for this compound, intended for researchers, scientists, and drug development professionals.

Overall Synthesis Strategy

The synthesis of this compound is a multi-step process that can be logically divided into three core stages. This strategy leverages established synthetic methodologies for omeprazole and its analogs, incorporating a key deuteration step to produce the desired labeled compound.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of the Pyridine Moiety - [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol

The synthesis of the pyridine core of 5-hydroxyomeprazole is a critical and complex part of the overall pathway. A robust method for the preparation of the key intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, has been detailed by Striela et al. (2016).[8][9] This multi-step synthesis starts from commercially available precursors and involves the careful construction and functionalization of the pyridine ring.

The causality behind this multi-step approach lies in the need to introduce the required substituents (methoxy, methyl, hydroxymethyl, and chloromethyl groups) at specific positions on the pyridine ring, which is not achievable through simple electrophilic substitution on a pre-formed pyridine. The process involves building the ring from acyclic precursors, followed by a series of functional group interconversions.

Table 1: Summary of Reagents for Pyridine Moiety Synthesis (Selected Steps)

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| Hydroxymethylation | Methyl 6-(bromomethyl)-4-methoxy-5-methylnicotinate | Sodium formate, Acetic anhydride | Methyl 6-(formyloxymethyl)-4-methoxy-5-methylnicotinate | 95% |

| Hydrolysis | Methyl 6-(formyloxymethyl)-4-methoxy-5-methylnicotinate | NaOH (aq) | [6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 92% |

| Selective Chlorination | [6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | Thionyl chloride (SOCl2) | [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 98% |

Experimental Protocol: Synthesis of [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol

The following protocol is adapted from the total synthesis of 5-hydroxyomeprazole by Striela et al. (2016).[8][9]

-

Hydroxymethylation and Hydrolysis: A precursor, such as methyl 6-(bromomethyl)-4-methoxy-5-methylnicotinate, is treated with a formylating agent followed by hydrolysis to yield the diol, [6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol.

-

Selective Chlorination: The diol is dissolved in a suitable solvent (e.g., dichloromethane). The solution is cooled to 0 °C. Thionyl chloride is added dropwise while maintaining the temperature. The reaction is stirred at low temperature and then allowed to warm to room temperature. The selective chlorination of the primary alcohol at the 2-position of the pyridine ring is favored due to electronic effects. The reaction is quenched with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol.

Stage 2: Synthesis of the Deuterated Benzimidazole Moiety - 5-Methoxy-1H-benzimidazole-2-thiol-d3

The introduction of the deuterium atoms is strategically performed on the benzimidazole ring. This is achieved by first deuterating a precursor, 4-methoxyaniline, followed by a series of reactions to form the deuterated benzimidazole-2-thiol. The SMILES string of commercially available this compound confirms the location of the deuterium atoms on the benzene ring of the benzimidazole moiety.[10]

Caption: Synthesis pathway for the deuterated benzimidazole moiety.

Step 2.1: Deuteration of 4-Methoxyaniline

Acid-catalyzed hydrogen-deuterium (H/D) exchange is an effective method for incorporating deuterium into aromatic rings.[9] Deuterated trifluoroacetic acid (CF3COOD) is a versatile reagent for this purpose, acting as both the deuterium source and the solvent.[9] The electron-donating nature of the amino and methoxy groups activates the aromatic ring towards electrophilic substitution, facilitating the exchange of protons for deuterons primarily at the ortho and para positions relative to these groups.

Experimental Protocol: Synthesis of 4-Methoxyaniline-d3

This protocol is based on general methods for H/D exchange of aromatic amines.[9]

-

Reaction Setup: In a sealed reaction vessel, dissolve 4-methoxyaniline in deuterated trifluoroacetic acid (CF3COOD).

-

Heating: Heat the mixture at a suitable temperature (e.g., 100-120 °C) for a specified period (e.g., 12-24 hours) to allow for efficient H/D exchange.

-

Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., Na2CO3 solution) and extract the deuterated product with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting 4-methoxyaniline-d3 can be purified further by chromatography if necessary.

Step 2.2: Synthesis of 5-Methoxy-1H-benzimidazole-2-thiol-d3

The synthesis of the benzimidazole-2-thiol core from an aniline precursor is a well-established multi-step process.

Experimental Protocol: From Deuterated Aniline to Benzimidazole

This protocol is adapted from established methods for the synthesis of benzimidazole-2-thiols.

-

Nitration: The deuterated 4-methoxyaniline-d3 is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the amino group, yielding 4-methoxy-2-nitroaniline-d3.

-

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., HCl), to form 4-methoxy-1,2-diaminobenzene-d3.

-

Cyclization: The resulting diamine is cyclized by reacting it with carbon disulfide (CS2) in the presence of a base like potassium hydroxide (KOH). This reaction forms the thiourea intermediate which then cyclizes to yield 5-methoxy-1H-benzimidazole-2-thiol-d3.

Stage 3: Coupling and Final Product Formation

The final stage of the synthesis involves coupling the two key intermediates, the pyridine moiety and the deuterated benzimidazole moiety, followed by a selective oxidation to form the sulfoxide, which is the final product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 5-hydroxyomeprazole.[8][9]

-

Coupling Reaction: [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol and 5-methoxy-1H-benzimidazole-2-thiol-d3 are dissolved in a suitable solvent system (e.g., a mixture of dichloromethane and methanol). A base, such as sodium bicarbonate in aqueous solution, is added to facilitate the nucleophilic substitution reaction, forming the thioether intermediate.

-

Oxidation: The thioether intermediate is then selectively oxidized to the sulfoxide. This is a critical step that requires controlled conditions to avoid over-oxidation to the sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at low temperatures (e.g., 0 °C) in a chlorinated solvent like dichloromethane.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography to achieve the high purity required for its use as an internal standard.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques for characterization include:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the positions of the deuterium atoms (indicated by the absence of corresponding proton signals in the ¹H NMR spectrum).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of this compound is a challenging yet achievable process that combines established synthetic strategies for proton pump inhibitors with specific isotopic labeling techniques. This guide provides a detailed, scientifically-backed pathway that can be adapted and optimized by researchers in the field of drug metabolism and pharmacokinetics. The availability of high-purity deuterated internal standards like this compound is crucial for the advancement of clinical and preclinical studies, ultimately leading to a better understanding of drug disposition and contributing to the development of safer and more effective therapies.

References

-

Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]

-

ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved February 4, 2026, from [Link]

-

Veeprho. (n.d.). 5-Hydroxy Omeprazole-D3. Retrieved February 4, 2026, from [Link]

-

Saini, S., & Singh, G. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

-

Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 59(4), 490–493. [Link]

-

Chevalier, J., Mahamoud, A., Eyrolle, F., Mallea, M., Barbe, J., & Pagès, J. M. (2004). Synthesis of omeprazole analogues and evaluation of these as potential inhibitors of the multidrug efflux pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 48(10), 4064–4067. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxyomeprazole. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

-

Small Molecule Pathway Database. (2013). Omeprazole Metabolism Pathway (old). Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of omeprazole. Retrieved February 4, 2026, from [Link]

-

Andersson, T., Miners, J. O., Veronese, M. E., & Birkett, D. J. (1995). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. British Journal of Clinical Pharmacology, 39(5), 521–526. [Link]

-

Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]

Sources

- 1. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 2. p-Anisidine - Wikipedia [en.wikipedia.org]

- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 7. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 8. homework.study.com [homework.study.com]

- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

5-Hydroxyomeprazole-d3: Mechanism of Action as an Internal Standard

The following technical guide details the mechanistic role and experimental application of 5-Hydroxyomeprazole-d3 (5-OH-OME-d3) as an internal standard. This document is structured to provide actionable, high-level insights for bioanalytical scientists and drug development professionals.

Precision Quantification for CYP2C19 Phenotyping[1][2]

Executive Summary

In the context of pharmacokinetics and pharmacogenomics, 5-Hydroxyomeprazole (5-OH-OME) is the primary metabolite used to assess CYP2C19 enzymatic activity . The accuracy of this phenotyping relies entirely on the precise quantification of the Omeprazole/5-OH-OME metabolic ratio.

5-Hydroxyomeprazole-d3 serves as the Stable Isotope Labeled (SIL) Internal Standard (IS) . Its "mechanism of action" is not pharmacological but analytical . By mirroring the physicochemical properties of the target analyte while possessing a distinct mass signature (+3 Da), it acts as a real-time normalization agent against three critical sources of error: variable extraction efficiency , chromatographic drift , and matrix-induced ionization suppression .

The Analytical Mechanism

The utility of 5-OH-OME-d3 is grounded in its ability to behave nearly identically to the analyte (5-OH-OME) throughout the analytical workflow, diverging only at the final detection stage.

The Deuterium Isotope Effect

While often assumed to be identical, deuterated isotopologs possess slightly different vibrational energy zero-points, leading to subtle changes in lipophilicity.

-

Chromatographic Behavior: C-D bonds are slightly shorter and less polarizable than C-H bonds. In Reverse-Phase Liquid Chromatography (RPLC), this can cause the deuterated standard to elute slightly earlier than the non-labeled analyte.[1]

-

Expert Insight: For a D3 label (typically on the methoxy group), this shift is usually negligible (< 0.05 min). However, in high-throughput gradients, ensure the integration window captures both the analyte and the slightly shifted IS to prevent "peak chopping."

Matrix Effect Compensation (The Core Mechanism)

In LC-MS/MS (Electrospray Ionization), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression or enhancement.

-

The Problem: If matrix suppression varies between samples (e.g., lipemic vs. hemolytic plasma), external calibration fails.

-

The Solution: Because 5-OH-OME-d3 co-elutes (or nearly co-elutes) with 5-OH-OME, it experiences the exact same magnitude of suppression .

-

Calculation: The ratio of Analyte Area / IS Area remains constant, even if the absolute signal intensity drops by 50% due to the matrix.

Visualization: The Triangle of Reliability

The following diagram illustrates how the IS corrects errors at every stage of the workflow.

Caption: The "Triangle of Reliability" demonstrates how the Internal Standard (IS) physically travels with the analyte to normalize variability in extraction and ionization.

Experimental Protocol: LC-MS/MS Quantification

Reagents & Standards

-

Analyte: 5-Hydroxyomeprazole (CAS: 92340-57-3).[2]

-

Internal Standard: 5-Hydroxyomeprazole-d3 (Label typically on the 5-methoxy group).

-

Matrix: Human Plasma (K2-EDTA).[3]

Sample Preparation (Protein Precipitation)

Expert Note: While SPE provides cleaner extracts, Protein Precipitation (PPT) is often preferred for high-throughput CYP2C19 phenotyping due to speed, provided the IS is used to correct for the "dirtier" matrix.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of 5-OH-OME-d3 working solution (e.g., 500 ng/mL in 50% Methanol). Crucial: Vortex immediately to equilibrate IS with the matrix proteins.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 1 min.

-

Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match mobile phase strength).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[4]

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 90% B over 3 minutes.

Mass Spectrometry Parameters (MRM)

The following transitions are selected based on the fragmentation of the pyridinyl-methyl-sulfinyl core.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |

| 5-OH-Omeprazole | 362.1 [M+H]+ | 214.1 | 20 | 15 | 50 |

| 5-OH-Omeprazole-d3 | 365.1 [M+H]+ | 217.1 | 20 | 15 | 50 |

| Omeprazole (Parent) | 346.1 [M+H]+ | 198.1 | 20 | 12 | 50 |

Note: The product ion 214/217 corresponds to the hydroxylated pyridine moiety. The mass shift of +3 Da is retained in the fragment, confirming the label location on the pyridine ring methoxy group.

Validation & Troubleshooting

Cross-Talk (Signal Interference)

A common issue with D3 isotopes is "isotopic contribution."

-

Scenario: High concentrations of the unlabeled analyte (5-OH-OME) may have natural M+3 isotopes that appear in the IS channel (m/z 365).

-

Validation Step: Inject the Upper Limit of Quantification (ULOQ) of the analyte without IS. Monitor the IS channel. Any signal > 5% of the IS response indicates significant cross-talk.

-

Correction: If cross-talk exists, increase the concentration of the IS added to samples to swamp the isotopic contribution, or switch to a D5 or D6 analog if available (though D3 is standard for this application).

Deuterium Exchange

-

Risk: Protons on heteroatoms (OH, NH) exchange rapidly with solvent.

-

Mitigation: Ensure the D3 label is on a carbon-bound position (e.g., -OCD3). Commercial 5-OH-OME-d3 is typically labeled on the methoxy group, which is chemically stable and does not exchange in aqueous mobile phases.

Data Processing Workflow

The following diagram outlines the logical flow for calculating the final concentration using the IS.

Caption: Logical workflow for converting raw MS signals into quantitative data using the Internal Standard ratio.

References

-

Abouir, K. et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology.[6] Available at: [Link]

-

Hofmann, U. et al. (2006). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Technical Notes. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics and metabolism of 5-Hydroxyomeprazole vs omeprazole

Pharmacokinetics and Metabolic Profiling: Omeprazole vs. 5-Hydroxyomeprazole

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) and metabolic distinction between Omeprazole (OMP) , a substituted benzimidazole proton pump inhibitor (PPI), and its primary CYP2C19-mediated metabolite, 5-Hydroxyomeprazole (5-OH-OMP) .

For drug development professionals, understanding this relationship is critical for three reasons:

-

Phenotyping: The plasma concentration ratio of OMP to 5-OH-OMP is the gold-standard biomarker for in vivo CYP2C19 activity.

-

Stereoselectivity: The metabolic clearance of the racemate differs significantly from the S-enantiomer (Esomeprazole) due to the specific affinity of CYP2C19 for the R-enantiomer to form 5-OH-OMP.[1][2]

-

DDI Potential: Variations in 5-OH-OMP formation rates predict drug-drug interactions with other CYP2C19 substrates (e.g., clopidogrel).

Molecular Mechanism & Metabolic Pathways

Omeprazole is a racemate (1:1 mixture of R- and S-enantiomers). Its metabolism is hepatic, stereoselective, and mediated by two primary cytochrome P450 isoforms: CYP2C19 and CYP3A4 .[3][4][5][6][7]

-

CYP2C19 Pathway (Major): Hydroxylates the pyridine ring to form 5-Hydroxyomeprazole . This is the dominant clearance pathway for R-omeprazole.

-

CYP3A4 Pathway (Minor): Oxidizes the sulfoxide to form Omeprazole Sulfone . This pathway becomes compensatory in CYP2C19 Poor Metabolizers (PMs).

Pathway Visualization

Figure 1: Metabolic pathway of Omeprazole showing the divergence between CYP2C19 and CYP3A4 mediated clearance.[1][2][6][8]

Comparative Pharmacokinetics

The PK profile of omeprazole is highly dependent on the CYP2C19 genotype. The formation of 5-OH-OMP is the rate-limiting step in elimination for Extensive Metabolizers (EMs).

Quantitative Comparison (Extensive vs. Poor Metabolizers)

| Parameter | Omeprazole (Parent) | 5-Hydroxyomeprazole (Metabolite) | Mechanism / Causality |

| Primary Enzyme | Substrate for CYP2C19 & CYP3A4 | Product of CYP2C19 | CYP2C19 polymorphism dictates the balance.[6] |

| AUC (EMs) | Low (Rapid clearance) | High (Rapid formation) | Efficient hydroxylation clears parent drug. |

| AUC (PMs) | High (3-10x increase) | Very Low / Undetectable | Blocked CYP2C19 pathway shunts metabolism to Sulfone. |

| Half-life (t½) | 0.5 – 1.0 h (EM) | ~1.0 h (Parallel to parent) | Formation-rate limited kinetics. |

| Elimination | < 0.1% renal excretion unchanged | ~80% renal excretion | Metabolites are more polar and water-soluble. |

Technical Insight: In Poor Metabolizers (PMs), the "Metabolic Ratio" (MR = [Omeprazole] / [5-OH-Omeprazole]) shifts dramatically. An MR > 10 in plasma usually indicates a PM phenotype, whereas EMs typically present an MR < 1.

Experimental Methodologies

To study this relationship in a drug development setting, two primary workflows are utilized: In Vitro Microsomal Stability Assays and In Vivo Bioanalysis via LC-MS/MS.

Protocol A: In Vitro Microsomal Incubation (CYP Phenotyping)

This assay validates if a new chemical entity (NCE) inhibits the formation of 5-OH-OMP, thereby predicting DDI potential with PPIs.

Workflow Diagram:

Figure 2: Step-by-step protocol for assessing CYP2C19 activity using Omeprazole as a probe substrate.

Critical Protocol Steps:

-

Substrate Concentration: Use Omeprazole at 10 µM (approx. Km for CYP2C19).[5]

-

Protein Concentration: 0.5 mg/mL Human Liver Microsomes (HLM).

-

Linearity Check: Ensure incubation time does not exceed 20 minutes to prevent secondary metabolism (depletion of 5-OH-OMP).

Protocol B: LC-MS/MS Bioanalysis

Quantification requires separation of the parent from the hydroxylated metabolite and the sulfone.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000/5000 or Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).

-

Mobile Phase:

MRM Transitions (Positive Mode ESI):

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Omeprazole | 346.1 m/z | 198.1 m/z | 15 |

| 5-OH-Omeprazole | 362.1 m/z | 214.1 m/z | 18 |

| Omeprazole Sulfone | 362.1 m/z | 180.1 m/z | 20 |

| Lansoprazole (IS) | 370.1 m/z | 252.1 m/z | 15 |

Self-Validating Check: Note that 5-OH-Omeprazole and Omeprazole Sulfone are isobaric (same mass: 362.1). You must achieve chromatographic separation (different retention times) or use unique fragment ions (214 vs 180) to distinguish them.

Clinical Implications & Drug Development

Pharmacogenetics (PGx)

The formation of 5-OH-OMP is the defining metric for CYP2C19 status.

-

Poor Metabolizers (PM): Alleles *2, *3. High OMP / Low 5-OH-OMP.[10] Clinical outcome: Higher gastric pH control (better efficacy) but higher risk of toxicity.

-

Ultrarapid Metabolizers (UM): Allele *17. Low OMP / High 5-OH-OMP. Clinical outcome: Therapeutic failure in H. pylori eradication.

Stereochemical Considerations

While Omeprazole is a racemate, Esomeprazole (S-isomer) was developed to minimize inter-patient variability.

-

Mechanism:[6][8] The S-isomer has a lower intrinsic clearance via CYP2C19 (less 5-OH formation) compared to the R-isomer.[1]

-

Result: Higher AUC and less dependency on the CYP2C19 genotype compared to racemic omeprazole.

References

-

Comparison of the metabolism of omeprazole in microsomes. Source: National Institutes of Health (PubMed) URL:[Link]

-

Pharmacokinetics of Omeprazole and its metabolites. Source: Clinical Pharmacology & Therapeutics URL:[Link]

-

CYP2C19 Phenotyping using Omeprazole Metabolic Ratios. Source: British Journal of Clinical Pharmacology URL:[Link]

-

LC-MS/MS Method for Simultaneous Determination of Omeprazole and 5-OH-Omeprazole. Source: Journal of Chromatography B URL:[Link]

-

Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Source: Drug Metabolism and Disposition URL:[3][11][12][Link]

Sources

- 1. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. bio-conferences.org [bio-conferences.org]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. researchgate.net [researchgate.net]

- 12. The pharmacokinetics of omeprazole in humans--a study of single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Roles of CYP2C19 and CYP3A4 in the Metabolic Activation of Omeprazole to 5-Hydroxyomeprazole: A Technical Guide

This in-depth technical guide provides a comprehensive exploration of the enzymatic pathways governing the formation of 5-hydroxyomeprazole, the primary metabolite of the proton pump inhibitor omeprazole. We will dissect the distinct and overlapping roles of Cytochrome P450 isoforms CYP2C19 and CYP3A4 in this critical biotransformation, delving into the kinetic nuances, the profound impact of genetic polymorphisms, and the practical methodologies for interrogating these interactions in a research and drug development context. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of omeprazole metabolism.

Introduction: The Metabolic Fate of Omeprazole

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism to pharmacologically inactive metabolites prior to elimination.[1][2] The two principal oxidative pathways are 5-hydroxylation, leading to the formation of 5-hydroxyomeprazole, and sulphoxidation, which produces omeprazole sulphone.[1][3] The balance and efficiency of these pathways are not only crucial for determining the systemic exposure and therapeutic efficacy of omeprazole but are also a classic example of the influence of pharmacogenetics on drug disposition. While both CYP2C19 and CYP3A4 are implicated in omeprazole's metabolism, their contributions to the formation of 5-hydroxyomeprazole are distinct and of significant clinical and scientific interest.

The Pivotal Role of CYP2C19 in 5-Hydroxylation

The formation of 5-hydroxyomeprazole is predominantly catalyzed by the polymorphic enzyme CYP2C19.[1][3][4] This assertion is supported by a robust body of evidence from in vitro and in vivo studies. The rate of omeprazole hydroxylation serves as a reliable in vivo index for CYP2C19 activity.[1]

Enzymatic Kinetics and Affinity

In vitro studies utilizing recombinant human CYP enzymes have unequivocally demonstrated that CYP2C19 is the major omeprazole 5-hydroxylase.[4] A key finding is that CYP2C19 exhibits a substantially lower Michaelis-Menten constant (K_m) for 5-hydroxyomeprazole formation compared to CYP3A4.[4] This indicates a higher binding affinity of CYP2C19 for omeprazole at therapeutic concentrations. Consequently, at typical clinical doses, the 5-hydroxylation pathway is primarily driven by CYP2C19.

The Profound Impact of CYP2C19 Genetic Polymorphisms

The clinical significance of CYP2C19's role is underscored by the genetic polymorphisms within the CYP2C19 gene. These variations give rise to distinct metabolizer phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles (e.g., *2, *3) exhibit significantly reduced or absent enzyme activity.[2] In these individuals, the metabolism of omeprazole is shunted towards the CYP3A4-mediated sulphoxidation pathway.[1] This results in a markedly higher area under the plasma concentration-time curve (AUC) for omeprazole and a more pronounced suppression of gastric acid.[2]

-

Intermediate Metabolizers (IMs): Carriers of one functional and one non-functional allele have reduced CYP2C19 activity compared to extensive metabolizers.

-

Extensive Metabolizers (EMs): Individuals with two functional alleles represent the "normal" metabolic phenotype.

-

Ultrarapid Metabolizers (UMs): Individuals carrying alleles that increase gene transcription (e.g., *17) can have increased CYP2C19 activity, leading to faster omeprazole clearance and potentially reduced therapeutic efficacy at standard doses.[5]

The prevalence of these phenotypes varies significantly across different ethnic populations, with PMs being more common in Asian populations (15-20%) compared to Caucasians (approximately 3%).[1][5]

The Contributing Role of CYP3A4

While CYP2C19 is the primary catalyst for 5-hydroxyomeprazole formation, CYP3A4 also participates in this metabolic pathway, albeit to a lesser extent, particularly at higher substrate concentrations.[4] The primary role of CYP3A4 in omeprazole metabolism is the formation of omeprazole sulphone.[1][3]

Substrate Concentration-Dependent Contribution

Studies using human liver microsomes and specific chemical inhibitors have revealed that the relative contribution of CYP2C19 and CYP3A4 to 5-hydroxylation is dependent on the omeprazole concentration.[4]

-

At low, therapeutically relevant concentrations: CYP2C19 is the dominant enzyme, responsible for approximately 70% of 5-hydroxyomeprazole formation.[4]

-

At high substrate concentrations: The contribution of CYP3A4 becomes more significant, approaching a more comparable level to that of CYP2C19 (40-50%).[4]

This kinetic behavior is a direct consequence of the lower K_m of CYP2C19 for omeprazole compared to CYP3A4.

Clinical Evidence from Drug-Drug Interaction Studies

In vivo studies provide further evidence for the distinct roles of these enzymes. For instance, the administration of grapefruit juice, a known inhibitor of CYP3A4, leads to a significant decrease in the formation of omeprazole sulphone but has no significant effect on the formation of 5-hydroxyomeprazole.[1][6] This clearly demonstrates that CYP3A4 activity is not the primary driver of 5-hydroxylation in a clinical setting. Conversely, co-administration of potent CYP2C19 inhibitors would be expected to substantially reduce the formation of 5-hydroxyomeprazole.

Visualizing the Metabolic Landscape

To provide a clear visual representation of these metabolic pathways and their interplay, the following diagrams have been generated using Graphviz.

Omeprazole Metabolic Pathway

Caption: Metabolic pathways of omeprazole.

Experimental Workflow for In Vitro Phenotyping

Caption: In vitro phenotyping workflow.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the formation of 5-hydroxyomeprazole by CYP2C19 and CYP3A4, as derived from studies with recombinant enzymes.

| Enzyme | Turnover Number (nmol/min/nmol P450) | Relative Contribution at Low Substrate Concentrations | Relative Contribution at High Substrate Concentrations |

| CYP2C19 | 13.4 ± 1.4 | ~70% | ~40-50% |

| CYP3A4 | 5.7 ± 1.1 | ~30% | ~40-50% |

| Data adapted from literature.[4] |

Experimental Protocols

For researchers aiming to investigate these metabolic pathways, the following protocols provide a foundational methodology.

In Vitro Metabolism of Omeprazole using Human Liver Microsomes (HLMs)

Objective: To determine the kinetics of 5-hydroxyomeprazole and omeprazole sulphone formation in a pooled HLM preparation.

Materials:

-

Pooled human liver microsomes (from a reputable supplier)

-

Omeprazole solution (in a suitable solvent like methanol or DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLM protein (typically 0.1-0.5 mg/mL), and varying concentrations of omeprazole.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to HPLC vials and analyze for the concentrations of 5-hydroxyomeprazole, omeprazole sulphone, and residual omeprazole using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation at each substrate concentration and determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.

CYP2C19 Genotyping

Objective: To determine the CYP2C19 genotype of a subject to correlate with pharmacokinetic data.

Materials:

-

Genomic DNA extracted from whole blood or saliva

-

PCR primers and probes specific for the CYP2C19 alleles of interest (e.g., *2, *3, *17)

-

TaqMan genotyping master mix or similar

-

Real-time PCR instrument

Procedure:

-

DNA Extraction: Isolate high-quality genomic DNA from the biological sample.

-

PCR Setup: Prepare the PCR reaction mixtures containing the genomic DNA, specific primers and probes for each allele, and the genotyping master mix.

-

Real-Time PCR: Perform the real-time PCR using a thermal cycler with a program consisting of an initial denaturation step, followed by multiple cycles of denaturation and annealing/extension.[7]

-

Allelic Discrimination: The real-time PCR instrument will detect the fluorescence signals from the allele-specific probes, allowing for the determination of the genotype.

-

Phenotype Assignment: Based on the identified genotype, assign the corresponding metabolizer phenotype (PM, IM, EM, or UM).

Conclusion and Future Directions

The formation of 5-hydroxyomeprazole is a well-defined metabolic pathway predominantly governed by the polymorphic enzyme CYP2C19, with a secondary, concentration-dependent contribution from CYP3A4. Understanding the interplay between these two enzymes is paramount for predicting omeprazole's pharmacokinetic variability and for personalizing therapy, particularly in individuals with variant CYP2C19 genotypes. Future research in this area may focus on the development of more selective in vivo probes for CYP2C19 and CYP3A4, further elucidation of the regulatory mechanisms governing the expression of these enzymes, and the application of physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions and the impact of genetic polymorphisms with greater accuracy. The continued investigation into the metabolism of widely used drugs like omeprazole serves as a vital component of advancing precision medicine.

References

-

Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 159-164. [Link]

-

ResearchGate. (n.d.). Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole... | Download Scientific Diagram. Retrieved from [Link]

-

Ono, S., et al. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Journal of Pharmacology and Experimental Therapeutics, 279(2), 653-660. [Link]

-

Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 159-164. [Link]

-

Park, J. Y., et al. (2017). Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers. Journal of Korean Medical Science, 32(5), 729-736. [Link]

-

PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]

-

Kazui, M., et al. (2016). Effects of Omeprazole and Genetic Polymorphism of CYP2C19 on the Clopidogrel Active Metabolite. Drug Metabolism and Disposition, 44(8), 1279-1286. [Link]

-

Li, X., et al. (2019). Systematic Review of Influence of CYP2C19 Genetic Polymorphism on Pharmacokinetics of Omeprazole. Chinese Journal of New Drugs, 28(1), 58-64. [Link]

-

Dean, L. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries. [Link]

-

VandenBrink, B. M., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1387-1395. [Link]

-

Lares-Asseff, I., et al. (2007). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. Journal of Clinical Pharmacology, 47(1), 61-68. [Link]

-

VandenBrink, B. M., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1387-1395. [Link]

-

Miura, M., et al. (2005). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. European Journal of Clinical Pharmacology, 61(1), 39-46. [Link]

-

Sychev, D. A., et al. (2018). CYP3A and CYP2C19 activity in urine in relation to CYP3A4, CYP3A5, and CYP2C19 polymorphisms in Russian peptic ulcer patients taking omeprazole. Pharmacogenomics and Personalized Medicine, 11, 127-135. [Link]

Sources

- 1. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP3A and CYP2C19 activity in urine in relation to CYP3A4, CYP3A5, and CYP2C19 polymorphisms in Russian peptic ulcer patients taking omeprazole - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-Hydroxyomeprazole D3: A Technical Guide to Solubility and Stability

Abstract

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of 5-Hydroxyomeprazole D3, a critical deuterated internal standard for the bioanalysis of omeprazole and its metabolites. While specific experimental data for the deuterated analog is limited, this guide synthesizes field-proven insights and established knowledge of omeprazole and its primary hydroxylated metabolite to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the causal mechanisms behind its physicochemical properties, present detailed experimental protocols for characterization, and offer data-driven recommendations for its handling and storage to ensure analytical integrity.

Introduction: The Significance of this compound in Pharmaceutical Analysis

Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] The principal metabolite, 5-hydroxyomeprazole, is an inactive form of the drug whose formation is a key step in omeprazole's clearance from the body.[2] The deuterated analog, this compound, serves as an indispensable tool in pharmacokinetic and therapeutic drug monitoring studies.[3][4] Its utility as an internal standard in mass spectrometry and liquid chromatography enables the precise and accurate quantification of omeprazole and its metabolites in biological matrices.[3]

The deuterium labeling in this compound provides a distinct mass shift, facilitating its differentiation from the endogenous analyte. This isotopic substitution, however, does not significantly alter the fundamental physicochemical properties of the molecule. Therefore, an understanding of the solubility and stability of omeprazole and its non-deuterated metabolites provides a strong foundation for working with this compound.

This guide will explore these characteristics in detail, providing both the theoretical underpinnings and practical methodologies for their assessment.

Solubility Profile: A Multi-Solvent Perspective

The solubility of a compound is a critical parameter that influences its handling, formulation, and analytical performance. Based on the known characteristics of omeprazole and its analogs, the solubility of this compound is expected to be highly dependent on the nature of the solvent and the pH of the medium.

General Solubility Characteristics

This compound, like its parent compound, is anticipated to exhibit good solubility in polar organic solvents and limited solubility in aqueous solutions, particularly at neutral and acidic pH. The presence of the hydroxyl group in 5-hydroxyomeprazole increases its hydrophilicity compared to omeprazole.[2]

A summary of expected solubility for this compound, extrapolated from data on omeprazole, is presented below:

| Solvent | Expected Solubility | Rationale and Key Considerations |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of disrupting intermolecular forces. Omeprazole has a solubility of approximately 30 mg/mL in DMSO.[5] |

| Dimethylformamide (DMF) | High | Another polar aprotic solvent with similar properties to DMSO. Omeprazole's solubility in DMF is also around 30 mg/mL.[5] |

| Ethanol | Moderate | A polar protic solvent. Omeprazole exhibits a solubility of approximately 5 mg/mL in ethanol.[5] |

| Methanol | Moderate to High | A polar protic solvent, generally a good solvent for compounds of this nature. |

| Acetonitrile | Moderate | A polar aprotic solvent commonly used in reversed-phase chromatography. |

| Chloroform | Slightly Soluble | A less polar organic solvent.[] |

| Aqueous Buffers | pH-Dependent | Sparingly soluble, with increased solubility in alkaline conditions (pH > 8).[5][7] Omeprazole has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[5] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized shake-flask method can be employed. This protocol ensures the generation of reliable and reproducible data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, Methanol, Acetonitrile, Water, pH 7.4 Phosphate Buffer)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Ensure a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Quantification:

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

-

Diagram of the Solubility Determination Workflow:

Caption: Workflow for solubility determination of this compound.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is paramount for its use as an internal standard. Degradation can lead to inaccurate quantification and compromise the integrity of analytical data. The stability of omeprazole and its metabolites is known to be influenced by pH, temperature, and light.[8][9]

pH-Dependent Stability

Omeprazole and its analogs are notoriously unstable in acidic conditions, where they undergo rapid degradation.[7][10][11] Conversely, they exhibit significantly greater stability in alkaline environments.[7][10] This pH-dependent stability is a critical consideration for the preparation and storage of stock solutions and analytical samples.

| Condition | Expected Stability | Degradation Pathway and Rationale |

| Acidic (pH < 6) | Low | Rapid degradation. The benzimidazole ring system is susceptible to acid-catalyzed rearrangement and degradation, forming various products.[11] |

| Neutral (pH ~7) | Moderate | Gradual degradation can occur. Aqueous solutions are generally not recommended for long-term storage.[5] |

| Alkaline (pH > 8) | High | The molecule is more stable in its deprotonated form, which is favored at higher pH.[7][10] |

Thermal and Photolytic Stability

Exposure to elevated temperatures and light can also accelerate the degradation of omeprazole and its derivatives.[9][12] Therefore, it is crucial to protect solutions of this compound from these environmental factors.

Experimental Protocol for Stability Assessment

A forced degradation study is an essential tool for evaluating the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound under different pH, temperature, and light conditions.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 2, 4, 7.4, 9)

-

Organic solvents (e.g., Methanol, Acetonitrile)

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

HPLC system with a suitable detector

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or DMSO).

-

-

Stress Conditions:

-

pH Stress: Dilute the stock solution in aqueous buffers of varying pH.

-

Thermal Stress: Incubate aliquots of the solution at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

Photolytic Stress: Expose aliquots of the solution to controlled light conditions in a photostability chamber.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

-

Quantification:

-

Analyze the samples by HPLC to determine the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Calculate the degradation rate and half-life to quantify the stability under each stressor.

-

Diagram of the Stability Assessment Workflow:

Caption: Workflow for the stability assessment of this compound.

Recommendations for Handling and Storage

Based on the established physicochemical properties of omeprazole and its metabolites, the following recommendations are provided to ensure the integrity of this compound:

-

Storage of Solid Material: The solid compound should be stored at -20°C or lower, protected from light and moisture.[4][]

-

Preparation of Stock Solutions:

-

For immediate use, stock solutions can be prepared in organic solvents such as DMSO or methanol.

-

For short-term storage, it is advisable to store stock solutions at -20°C or -80°C.[4]

-

-

Aqueous Solutions: The preparation of aqueous solutions of this compound should be avoided for storage due to its limited stability. If aqueous buffers are necessary for an experiment, they should be prepared fresh and used promptly. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[5] Alkaline buffers (pH > 8) will offer better stability.

Conclusion

While direct, comprehensive studies on the solubility and stability of this compound are not widely available, a robust understanding can be derived from the extensive literature on omeprazole and its primary metabolite, 5-hydroxyomeprazole. The key takeaways for researchers are the compound's good solubility in polar organic solvents, its pH-dependent solubility and stability in aqueous media, and its sensitivity to heat and light. By adhering to the experimental protocols and handling recommendations outlined in this guide, scientists can ensure the accurate and reliable use of this compound as an internal standard, thereby upholding the integrity of their bioanalytical data.

References

-

ResearchGate. (2025). Stability study of omeprazole. Retrieved from [Link]

-

Veeprho. (n.d.). 5-Hydroxy Omeprazole-D3. Retrieved from [Link]

-

Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (n.d.). Retrieved from [Link]

-

Solubility and thermodynamic function of vitamin D3 in different mono solvents. (n.d.). Retrieved from [Link]

-

PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Retrieved from [Link]

-

ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved from [Link]

-

Chula Digital Collections. (1998). The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Retrieved from [Link]

-

KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. (n.d.). Retrieved from [Link]

-

Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Retrieved from [Link]

-

ResearchGate. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Definitive Guide to Utilizing 5-Hydroxyomeprazole-d3 in Preclinical and Clinical Research

A Senior Application Scientist's Perspective on Methodologies, Applications, and Data Interpretation

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical role and practical application of 5-Hydroxyomeprazole-d3 in the research and development of omeprazole and related proton pump inhibitors. Intended for researchers, analytical scientists, and drug metabolism professionals, this document delves into the rationale behind the use of a deuterated internal standard, detailed bioanalytical methodologies, the influence of pharmacogenomics, and troubleshooting strategies. By integrating field-proven insights with robust scientific principles, this guide aims to empower researchers to generate high-quality, reproducible data in their pharmacokinetic, pharmacodynamic, and metabolic studies.

Introduction: The Significance of Omeprazole Metabolism and the Need for a Robust Analytical Standard

Omeprazole, a widely prescribed proton pump inhibitor, effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] However, its therapeutic efficacy and safety are significantly influenced by its extensive hepatic metabolism.[2] The primary metabolic pathway involves the hydroxylation of omeprazole to its inactive metabolite, 5-hydroxyomeprazole, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C19.[1][3] Another key enzyme, CYP3A4, is mainly responsible for the formation of omeprazole sulfone.[3]

The clinical relevance of this metabolic pathway is underscored by the genetic polymorphism of the CYP2C19 gene.[4] Individuals can be classified into different metabolizer phenotypes, ranging from poor to ultrarapid metabolizers, leading to substantial inter-individual variability in omeprazole plasma concentrations and, consequently, its therapeutic effect.[4][5] Therefore, the accurate quantification of both omeprazole and 5-hydroxyomeprazole in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and pharmacogenetic (PGx) studies.[2]

To achieve the high degree of accuracy and precision required in regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. 5-Hydroxyomeprazole-d3, a deuterated analog of the primary metabolite, serves this purpose exceptionally well. Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and co-ionization effectively normalizes for variations in sample handling and matrix effects, leading to highly reliable and reproducible quantitative data.

Synthesis of 5-Hydroxyomeprazole-d3: A Conceptual Overview

While the precise, proprietary synthesis of commercially available 5-Hydroxyomeprazole-d3 is not publicly disclosed, a plausible synthetic route can be conceptualized based on the established synthesis of 5-hydroxyomeprazole and common deuteration techniques.[6] The synthesis of the non-deuterated 5-hydroxyomeprazole involves the coupling of a substituted pyridine precursor with 5-methoxy-1H-benzimidazolethiol, followed by oxidation.[6]

To introduce the deuterium atoms, a likely strategy would involve the use of a deuterated starting material, specifically a deuterated methoxy-containing precursor for the benzimidazole ring. For instance, starting with a deuterated version of a precursor like 4-methoxy-3,5-dimethyl-2-pyridylcarbinol would introduce the deuterium label at a stable position on the molecule. General methods for introducing deuterium into organic molecules include catalytic H-D exchange using deuterium gas (D2) and a metal catalyst like Palladium on carbon (Pd/C) in a deuterated solvent.[7] Another approach is the use of deuterated reagents in specific synthetic steps.[8]

It is crucial that the deuterium label is introduced at a non-exchangeable position to ensure its stability throughout the analytical process.[9] Hydroxyl (-OH) and amine (-NH) protons are readily exchangeable and therefore unsuitable for labeling. The methoxy group (-OCH3) provides a stable position for the three deuterium atoms in 5-Hydroxyomeprazole-d3.

Bioanalytical Methodology: A Validated LC-MS/MS Approach

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the sensitive and selective quantification of omeprazole and its metabolites in biological fluids.[10] The use of 5-Hydroxyomeprazole-d3 as an internal standard is integral to a robust and reliable method.

Sample Preparation: Extracting Analytes from a Complex Matrix

The initial and most critical step in the bioanalytical workflow is the efficient extraction of the analytes from the biological matrix, typically plasma or serum, while minimizing interferences. Two common and effective techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protocol 1: Protein Precipitation (PPT)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL 5-Hydroxyomeprazole-d3 in methanol).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma sample, add 25 µL of the internal standard working solution.

-

Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).

-

Vortex for 5 minutes to ensure efficient partitioning of the analytes into the organic phase.

-

Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Freeze the aqueous layer in a dry ice/isopropanol bath and decant the organic supernatant into a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Senior Scientist's Insight: The choice between PPT and LLE depends on the specific requirements of the assay. PPT is a simpler and faster method, suitable for high-throughput analysis. However, it can be more susceptible to matrix effects as it is a less clean extraction method. LLE is more labor-intensive but provides a cleaner extract, which can lead to improved sensitivity and reduced matrix effects. The selection should be guided by thorough method development and validation.

Chromatographic Separation: Achieving Optimal Resolution

Effective chromatographic separation is essential to resolve the analytes from endogenous matrix components and potential isomeric interferences. A reversed-phase C18 or C8 column is typically employed.

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax XDB-C8 (50 x 4.6 mm, 5 µm)[6] | Purospher Star C18 (100 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 8.5[6] | 5 mM Ammonium Bicarbonate in Water, pH 8.0 |

| Mobile Phase B | Acetonitrile[6] | Acetonitrile |

| Gradient | Isocratic (21% B)[6] | Isocratic (70% B) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | Ambient | 40°C |

| Injection Volume | 10 µL | 10 µL |

Senior Scientist's Insight: The choice of mobile phase pH is critical for omeprazole and its metabolites due to their basic nature. A slightly alkaline mobile phase (pH 8-8.5) generally provides good peak shape and retention. Method development should involve optimizing the mobile phase composition and gradient to ensure baseline separation of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone.

Mass Spectrometric Detection: High Sensitivity and Specificity

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Omeprazole | 346.1 | 198.1 |

| 5-Hydroxyomeprazole | 362.1 | 214.1 |

| 5-Hydroxyomeprazole-d3 (IS) | 365.1 | 217.1 |

| Omeprazole Sulfone | 362.1 | 198.1 |

Senior Scientist's Insight: The MRM transitions should be carefully selected and optimized for each analyte and the internal standard to maximize signal intensity and minimize crosstalk. The +3 Da mass difference between 5-Hydroxyomeprazole and its deuterated internal standard ensures no isotopic overlap and allows for accurate quantification.

Method Validation: Ensuring Data Integrity and Reliability

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose, adhering to guidelines from regulatory bodies such as the FDA.[10]

| Validation Parameter | Acceptance Criteria | Typical Performance with 5-Hydroxyomeprazole-d3 |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | Typically 0.5 - 5 ng/mL in plasma |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent, precise, and reproducible | > 80% with low variability |

| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | Minimal matrix effects observed due to co-elution with the deuterated IS |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal | Stable under typical storage and handling conditions |

Senior Scientist's Insight: The use of 5-Hydroxyomeprazole-d3 is particularly advantageous in mitigating matrix effects. Because the deuterated standard co-elutes with the analyte and experiences the same ion suppression or enhancement, the ratio of their peak areas remains constant, leading to accurate quantification even in the presence of significant matrix interference.

The Impact of CYP2C19 Polymorphism on Omeprazole Metabolism

The clinical utility of quantifying omeprazole and 5-hydroxyomeprazole is most evident in the context of pharmacogenomics. The CYP2C19 gene is highly polymorphic, leading to distinct metabolizer phenotypes that significantly impact drug exposure.[4]

| CYP2C19 Phenotype | Genotype Examples | Expected Omeprazole Exposure (AUC) | Clinical Implication |

| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | Significantly Decreased | Potential for treatment failure at standard doses. |

| Normal Metabolizer (NM) | 1/1 | Normal | Standard dosing is generally effective. |

| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Moderately Increased | Generally good response to standard doses. |

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Significantly Increased[5] | Increased risk of adverse effects; may require dose reduction. |

Senior Scientist's Insight: The metabolic ratio (MR) of omeprazole to 5-hydroxyomeprazole can serve as a phenotypic marker for CYP2C19 activity. A lower MR indicates slower metabolism (as seen in poor metabolizers), while a higher MR suggests more rapid metabolism. This phenotypic information, combined with genotypic data, can provide a more complete picture of an individual's metabolic capacity and guide personalized dosing strategies.

Troubleshooting Common Issues in the Bioanalysis of Omeprazole and its Metabolites

Even with a well-validated method, challenges can arise during routine sample analysis.

| Issue | Potential Cause(s) | Troubleshooting Strategy |

| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust mobile phase pH to be ~2 units away from the pKa of the analytes. - Replace the column. - Dilute the sample. |

| Low Analyte Recovery | - Inefficient extraction. - Analyte degradation during sample processing. | - Optimize the extraction solvent and procedure. - Ensure samples are kept on ice and processed quickly. Omeprazole is acid-labile. |

| High Variability in Results | - Inconsistent sample preparation. - Matrix effects not fully compensated. - Instrument instability. | - Ensure consistent and precise pipetting and vortexing. - Evaluate and optimize the internal standard concentration. - Perform instrument maintenance and calibration. |

| Isotopic Exchange of Deuterated Standard | - Unstable labeling position. - Harsh sample preparation or chromatographic conditions. | - Ensure the deuterium label is on a non-exchangeable carbon atom.[9] - Avoid extreme pH and high temperatures in the analytical method. |

Conclusion: The Indispensable Role of 5-Hydroxyomeprazole-d3 in Advancing Omeprazole Research

5-Hydroxyomeprazole-d3 is an essential tool for any laboratory conducting research on omeprazole. Its use as an internal standard in LC-MS/MS bioanalysis provides the accuracy, precision, and robustness necessary to generate high-quality data for pharmacokinetic, pharmacodynamic, and pharmacogenetic studies. By understanding the principles of its application, mastering the analytical methodologies, and being aware of the potential challenges, researchers can confidently and effectively utilize 5-Hydroxyomeprazole-d3 to advance our understanding of omeprazole's clinical pharmacology and contribute to the development of personalized medicine approaches for acid-related disorders.

References

- Benchchem. (n.d.). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.

- Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. Arkivoc, 2016(3), 339-351.

- Li, H., et al. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. Journal of Medicinal Chemistry, 65(3), 2284–2296.

- National Center for Biotechnology Information. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries.

- National Center for Biotechnology Information. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries.

- ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.

- Gao, Y., et al. (2021). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.

- Khan, M. A., et al. (2024). Development and validation of a reversed-phase HPLC-UV method for simultaneous determination of levosulpiride and omeprazole in human plasma. Scientific Reports, 14(1), 1-11.

- Hohmann, N., et al. (2020). CYP2C19 phenotype–genotype correlation: log metabolic ratio of omeprazole/5‐OH omeprazole in relation to CYP2C92/2 (PM), 1/2 (IM), 1/1 (NM), 1/17 (RM) and 17/17 (UM).

- Mena-Alistar, C., et al. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. Organic & Biomolecular Chemistry, 22(8), 1616-1620.

- van der Schaar, J., et al. (2023). The impact of CYP2C19 genotype on phenoconversion by concomitant medication. Frontiers in Pharmacology, 14, 1195653.

- Khan, A. Q., et al. (2018). A new sensitive HPLC/UV method for simultaneous determination of paclitaxel, sorafenib and omeprazole in standard solutions and. African Journal of Pharmacy and Pharmacology, 12(16), 193-201.

- ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Nagata, Y., et al. (2021). Synthetic strategy of deuterium-labeled D3 metabolites. Journal of Steroid Biochemistry and Molecular Biology, 212, 105934.

- Wales, T. E., & Engen, J. R. (2006). Considerations in the analysis of hydrogen exchange mass spectrometry data. Journal of the American Society for Mass Spectrometry, 17(12), 1680-1688.

- Abouir, K., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology, 135(5), 755-766.

- U.S. Food and Drug Administration. (n.d.). PRILOSEC (omeprazole) Label.

- Vijayaraghavan, R., et al. (2011). Bio-analytical method development and validation for omeprazole using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475.

- Khuda, F., et al. (2016). Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1175-1182.

- Li, W., & Tse, F. L. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 554-563.

- Abdelazim, A. H., & Ramzy, S. (2022).

- U.S. Food and Drug Administration. (2018).

- Kearns, G. L., Leeder, J. S., & Gaedigk, A. (2010). Impact of the CYP2C19* 17 allele on the pharmacokinetics of omeprazole and pantoprazole in children: evidence for a differential effect. Drug Metabolism and Disposition, 38(6), 894-897.

- Al-Ghamdi, M. S., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8868956.

- Renberg, L., Simonsson, R., & Hoffmann, K. J. (1989). Identification of two main urinary metabolites of [14C]omeprazole in humans. Drug metabolism and disposition, 17(1), 69-76.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. api.unil.ch [api.unil.ch]

- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 5-Hydroxyomeprazole-D3 in Human Plasma

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 5-Hydroxyomeprazole-D3 from human plasma. 5-Hydroxyomeprazole is the primary cytochrome P450 (CYP2C19) mediated metabolite of omeprazole, a widely used proton pump inhibitor.[1] The use of a deuterated internal standard, such as 5-Hydroxyomeprazole-D3, is crucial for accurate quantification in bioanalytical studies by correcting for variability during sample preparation and analysis.[2][3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for pharmacokinetic and metabolic studies. The methodology leverages a reversed-phase SPE mechanism, ensuring high recovery and removal of endogenous plasma components prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for a Deuterated Internal Standard and Rigorous Sample Preparation